Ganciclovir-d5

Isotopic Purity Mass Spectrometry Internal Standard

Ganciclovir-d5 is a penta-deuterated analog purpose-engineered as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS bioanalysis. Unlike unlabeled ganciclovir or structural analog IS (e.g., acyclovir), its distinct +5 Da mass shift and near-identical physicochemical properties eliminate co-elution interference and compensate for matrix effects, ionization variability, and extraction inefficiencies—reducing quantification bias by up to 15%. With >98% isotopic enrichment and full characterization data, it meets FDA/EMA guidelines for ANDA submissions and pharmacokinetic studies. Ideal for bioequivalence, therapeutic drug monitoring, and pediatric/preclinical PK applications requiring regulatory-grade accuracy.

Molecular Formula C9H13N5O4
Molecular Weight 260.26 g/mol
CAS No. 1189966-73-1
Cat. No. B562537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanciclovir-d5
CAS1189966-73-1
Synonyms2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one;  2’-NDG-d5;  2’-Nor-2’-deoxyguanosine-d5;  9-(1,3-Dihydroxy-2-propoxymethyl)_x000B_guanine-d5;  BW 759-d5;  BW 759U-d5;  BW-B 759U-d5;  Biolf 62-d5;  DHPG-d5;  Denosine-d5;  Gancycl
Molecular FormulaC9H13N5O4
Molecular Weight260.26 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1COC(CO)CO)N=C(NC2=O)N
InChIInChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17)/i1D2,2D2,5D
InChIKeyIRSCQMHQWWYFCW-QJWYSIDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99% deuterated forms (d1-d5); ≤1% d0A solid

Ganciclovir-d5 (CAS 1189966-73-1): A Stable Isotope-Labeled Internal Standard for Precise Antiviral Quantification


Ganciclovir-d5 (CAS 1189966-73-1) is a deuterium-labeled analog of the antiviral nucleoside ganciclovir, specifically designed as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis. The compound features five strategic deuterium substitutions [1], yielding a molecular formula of C9H8D5N5O4 and a molecular weight of 260.26 g/mol [2]. This isotopic labeling imparts a distinct mass shift relative to the unlabeled analyte while preserving near-identical physicochemical properties, enabling accurate compensation for matrix effects, ionization variability, and extraction inefficiencies in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [3].

Why Ganciclovir-d5 Cannot Be Replaced by Generic Internal Standards or Unlabeled Analogs


Substituting Ganciclovir-d5 with a non-isotopically labeled analog (e.g., unlabeled ganciclovir) or a structural analog internal standard (e.g., acyclovir) introduces quantifiable analytical error and regulatory non-compliance in bioanalytical method validation. Unlabeled ganciclovir lacks the necessary mass spectral distinctiveness, leading to co-elution and indistinguishable signals that preclude accurate internal standardization [1]. Structural analog internal standards, while mass-distinct, exhibit different extraction recoveries and ionization efficiencies in complex biological matrices, resulting in uncompensated matrix effects that can bias reported concentrations by up to 15% or more [2]. Furthermore, regulatory guidelines from the FDA and EMA mandate the use of stable isotope-labeled internal standards for the most rigorous quantification of drugs in biological fluids, making Ganciclovir-d5 a prerequisite for ANDA submissions and pharmacokinetic studies involving ganciclovir [3].

Quantitative Differentiation Evidence for Ganciclovir-d5 Relative to Analogs and Alternatives


Deuterium Incorporation (>98%) Ensures Minimal Isotopic Interference Compared to Lower-Purity Labeled Standards

Ganciclovir-d5 synthesized via a glycerol-d5 route exhibits >98% deuterium incorporation, confirmed by 1H NMR and MS [1]. This high isotopic purity minimizes the presence of residual unlabeled ganciclovir that would otherwise contribute to background signal and reduce the lower limit of quantification (LLOQ). In contrast, commercially available deuterated internal standards for other analytes frequently report isotopic purity as low as 95%, which can lead to a measurable increase in background noise and a corresponding reduction in assay sensitivity [2]. For Ganciclovir-d5, the >98% incorporation ensures that the internal standard channel remains free from analyte cross-talk, a critical requirement for accurate quantification at low ng/mL concentrations.

Isotopic Purity Mass Spectrometry Internal Standard

LC-MS/MS Method Accuracy Using Ganciclovir-d5 Internal Standard Achieves -2.0% to 3.1% Bias in Human Serum

A validated LC-MS/MS method employing Ganciclovir-d5 as the internal standard for the quantification of ganciclovir in human serum demonstrated an accuracy (bias) ranging from -2.0% to 3.1% [1]. Within-day precision ranged from 1.8% to 6.6%, and between-day precision from 0% to 9.6% across the calibration range of 0.1 to 20 mg/L [1]. This level of accuracy meets the stringent acceptance criteria of ±15% (±20% at LLOQ) mandated by FDA and EMA bioanalytical guidelines. In comparison, methods utilizing non-deuterated internal standards (e.g., acyclovir) for ganciclovir quantification have been reported with wider accuracy ranges due to differential matrix effects, though a direct head-to-head study is not available [2].

Bioanalytical Method Validation Accuracy Precision

Matrix Effect Compensation with Ganciclovir-d5 Outperforms Structural Analog Internal Standards

In the determination of ganciclovir and its prodrug valganciclovir in human and rat plasma using HILIC-MS/MS, the use of five-fold deuterated ganciclovir (Ganciclovir-d5) as an internal standard successfully compensated for any matrix effects encountered during protein precipitation and electrospray ionization [1]. The method achieved inter-day and intra-day precisions below 15% and inaccuracies between 85% and 115%, meeting regulatory validation criteria. By contrast, when structural analog internal standards (e.g., acyclovir) are used for ganciclovir quantification, differential matrix effects can lead to biases exceeding 15%, particularly at low concentrations [2]. The co-eluting nature of Ganciclovir-d5 with the analyte ensures that any ion suppression or enhancement affects both species equally, thereby normalizing the response ratio and improving accuracy.

Matrix Effect Ionization Suppression LC-MS/MS

Regulatory-Ready Characterization Data Supports ANDA and DMF Submissions

Ganciclovir-d5 is supplied with detailed characterization data compliant with regulatory guidelines, including certificates of analysis that specify isotopic purity (>98% atom D), chemical purity (typically ≥95% by HPLC), and structural confirmation via NMR and MS [1]. This documentation supports the use of Ganciclovir-d5 as a reference standard in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). In contrast, generic, non-certified deuterated compounds often lack the full traceability and characterization required for regulatory submissions, potentially delaying method validation or ANDA review [2]. Furthermore, Ganciclovir-d5 can be traced against pharmacopeial standards (USP or EP) upon request, providing an additional layer of quality assurance [1].

Regulatory Compliance Quality Control Reference Standard

High-Value Application Scenarios for Ganciclovir-d5 in Bioanalysis and Pharmaceutical Development


Regulated Bioanalytical Method Validation for ANDA Submissions

Ganciclovir-d5 is the preferred internal standard for LC-MS/MS methods intended to support ANDA filings for generic ganciclovir and valganciclovir products. The high isotopic purity (>98% atom D) and regulatory-compliant characterization data [1] ensure that methods meet FDA and EMA validation criteria for accuracy, precision, and selectivity. In a validated method for human plasma, Ganciclovir-d5 enabled a calibration range of 40–12000 ng/mL with accuracy within ±4% bias [2], demonstrating suitability for bioequivalence studies required for generic drug approval.

Therapeutic Drug Monitoring (TDM) in Immunocompromised Patients

For clinical laboratories monitoring ganciclovir concentrations in transplant recipients or HIV patients, Ganciclovir-d5 provides the necessary assay robustness to ensure accurate dose adjustments. A validated LC-MS/MS method using Ganciclovir-d5 as internal standard achieved within-run precision of 1.3%–3.6% and between-run precision of 0.5%–3.0% [1], enabling reliable determination of trough concentrations (Cmin) and area under the curve (AUC) to guide therapy and minimize toxicity or resistance development.

Pediatric Pharmacokinetic Studies with Microsampling

The high sensitivity and matrix effect compensation afforded by Ganciclovir-d5 make it ideal for pediatric pharmacokinetic studies where sample volumes are limited. A UHPLC-MS/MS method using deuterated internal standards (including Ganciclovir-d5) successfully quantified ganciclovir in dried plasma spots (DPS) with linearity from 0.01 to 20 mg/L [1]. This approach allows for less invasive sampling in neonates and children, supporting the development of age-appropriate dosing regimens for congenital CMV infection.

Preclinical Pharmacokinetic and Metabolism Studies

In rodent and non-rodent species used for preclinical development, Ganciclovir-d5 reliably compensates for species-specific matrix effects and ionization variability. A HILIC-MS/MS method employing five-fold deuterated ganciclovir as internal standard was successfully applied to rat pharmacokinetic studies, achieving LLOQs of 16 ng/mL for ganciclovir [1]. The use of Ganciclovir-d5 enables consistent quantification across plasma, tissue homogenates, and other biological matrices, facilitating accurate determination of pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) essential for IND-enabling toxicology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ganciclovir-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.